![molecular formula C6H6N4O B3021485 7h-Purin-8-ylmethanol CAS No. 6642-26-8](/img/structure/B3021485.png)
7h-Purin-8-ylmethanol
Overview
Description
7h-Purin-8-ylmethanol is a chemical compound with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol .
Molecular Structure Analysis
The molecular structure of 7h-Purin-8-ylmethanol can be analyzed using tools like MolView, which allows for the conversion of a molecule’s structural formula into a 3D model . The molecular formula of 7h-Purin-8-ylmethanol is C6H6N4O .
Chemical Reactions Analysis
While specific chemical reactions involving 7h-Purin-8-ylmethanol are not available, studies on similar compounds like methanol have been conducted. For instance, hydrogen production by oxidative steam reforming of methanol in a fixed bed catalytic reactor has been modeled and simulated . Another study analyzed gas-solid reactions in a porous medium using hydrogen as a reducing agent .
Mechanism of Action
Target of Action
The primary targets of 7h-Purin-8-ylmethanol are currently unknown . Purine derivatives are known to interact with various cellular components, including enzymes, receptors, and ion channels
Mode of Action
It is hypothesized that the compound may interact with its targets in a manner similar to other purine derivatives, which can bind to receptors, alter membrane properties, and modulate enzyme activities . The amide linkage at the 3’ position of the molecule could make it more resistant to hydrolysis, potentially affecting its interaction with targets .
Biochemical Pathways
7h-Purin-8-ylmethanol likely affects purine metabolism, given its structural similarity to purines . Purine metabolism involves the synthesis and degradation of purines, which are key components of nucleic acids and energy molecules like ATP. Disruptions in this pathway can affect numerous cellular processes, including DNA replication, RNA transcription, and energy production .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic potential . Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of 7h-Purin-8-ylmethanol’s action are currently unknown due to the lack of specific studies on this compound. Alterations in purine metabolism, which this compound may affect, can have wide-ranging effects on cellular function, including impacts on cell growth, proliferation, and death .
properties
IUPAC Name |
7H-purin-8-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-2-5-9-4-1-7-3-8-6(4)10-5/h1,3,11H,2H2,(H,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZTXJKXCFQRGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286944 | |
Record name | 7h-purin-8-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7h-Purin-8-ylmethanol | |
CAS RN |
6642-26-8 | |
Record name | Purine-8-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7h-purin-8-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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